molecular formula C19H20N2O2S B148520 (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine CAS No. 134931-74-1

(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine

Cat. No. B148520
M. Wt: 340.4 g/mol
InChI Key: MEXWLVVJOPSWLN-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine, also known as rosiglitazone, is a thiazolidinedione class of medication used to treat type 2 diabetes mellitus. It works by increasing the body's sensitivity to insulin, which helps to control blood sugar levels.

Mechanism Of Action

Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates glucose and lipid metabolism. PPAR-gamma activation leads to increased insulin sensitivity, enhanced glucose uptake, and improved lipid metabolism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Rosiglitazone has been shown to have several biochemical and physiological effects, including:
1. Increased insulin sensitivity: Rosiglitazone increases insulin sensitivity by activating PPAR-gamma, which leads to enhanced glucose uptake and utilization.
2. Improved lipid metabolism: Rosiglitazone improves lipid metabolism by increasing the uptake and utilization of fatty acids.
3. Anti-inflammatory effects: Rosiglitazone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee in lab experiments include its well-established mechanism of action, extensive research data, and availability of commercial sources. However, there are also some limitations, including its potential toxicity, variable pharmacokinetics, and off-target effects.

Future Directions

There are several future directions for research on (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee, including:
1. Development of novel derivatives with improved efficacy and safety profiles.
2. Investigation of its potential uses in other diseases, such as cancer and cardiovascular diseases.
3. Identification of biomarkers for predicting its therapeutic response and toxicity.
4. Elucidation of its molecular mechanisms of action and off-target effects.
5. Evaluation of its long-term safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee involves the condensation of 2-methylbenzylamine with 3-benzoylpropionic acid to form the intermediate (R)-3-benzoyl-4-(2-methylbenzylamino)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with thiazolidinedione to form (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine.

Scientific Research Applications

Rosiglitazone has been extensively studied for its potential therapeutic uses in various diseases, including diabetes, cancer, and cardiovascular diseases. Several studies have reported its beneficial effects on insulin resistance, lipid metabolism, and inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines and animal models. Moreover, (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee has been found to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.

properties

CAS RN

134931-74-1

Product Name

(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1

InChI Key

MEXWLVVJOPSWLN-PBHICJAKSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3

synonyms

3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide
RS 0481
RS-0481

Origin of Product

United States

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